N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a piperidinyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 3-chloroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-chloroaniline, 4-methylpiperidine, acetic anhydride.
Conditions: The reaction is usually conducted at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-chloroaniline and 4-methylpiperidine.
Optimized Conditions: Enhanced reaction conditions to maximize yield and efficiency.
Automated Purification: Use of industrial-scale purification methods such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds such as:
N-(3-chlorophenyl)-2-(4-methyl-1-piperidinyl)ethanamide: Similar structure but with an ethanamide group.
N-(3-chlorophenyl)-2-(4-methyl-1-piperidinyl)propanamide: Contains a propanamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19ClN2O |
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Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-7-17(8-6-11)10-14(18)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
InChI Key |
UTBFNNHTUDUZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
solubility |
39.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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